1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted at position 1 with a (1,4-dioxan-2-yl)methyl group and at position 3 with an amine (-NH₂) moiety.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2/c8-7-9-5-11(10-7)3-6-4-12-1-2-13-6/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
AHSVMWVSQCZLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,4-dioxane with a suitable triazole precursor. One common method involves the use of hydrazine derivatives and 1,4-dioxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron sulfate and Selectfluor, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The dioxane moiety may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways .
Comparison with Similar Compounds
a) 1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- Structure : A halogenated benzyl group (2-chloro-4-fluorophenyl) at position 1.
- Properties : Molecular weight 226.64 g/mol (C₉H₈ClFₙ₄). The electron-withdrawing Cl and F substituents enhance metabolic stability and may improve receptor binding in medicinal chemistry applications .
- Synthesis : Typically prepared via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
b) 1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
- Structure : 3-Fluorobenzyl substituent.
- Properties: Molecular weight 192.20 g/mol (C₉H₉Fₙ₄).
- Applications : Fluorinated analogs are common in drug discovery due to their bioavailability and resistance to oxidative metabolism .
Heterocyclic Substituents
a) 1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Structure : Pyridine ring with methoxy and methyl groups.
- Properties : Molecular weight 233.27 g/mol (C₁₁H₁₅N₅O). The pyridine moiety introduces basicity (predicted pKa 5.94), which can influence protonation states under physiological conditions .
- Thermal Stability : High boiling point (457.6°C predicted), suggesting suitability for high-temperature reactions .
b) 1-((1-Isopropyl-1H-pyrazol-3-yl)methyl)-1H-1,2,4-triazol-3-amine
- Structure : Pyrazole-containing substituent with an isopropyl group.
- Applications: Pyrazole derivatives are known for antimicrobial and anticancer activities. The isopropyl group may sterically hinder enzymatic degradation .
Aromatic and Multi-Substituted Analogs
a) 1,5-Diphenyl-1H-1,2,4-triazol-3-amine
- Structure : Phenyl groups at positions 1 and 3.
- Properties : Molecular weight 236.28 g/mol (C₁₄H₁₂N₄). The extended aromatic system enhances π-π stacking interactions, relevant in materials science or as kinase inhibitors .
- Synthesis : Achieved via multi-step cyclization reactions involving thioureas or hydrazine derivatives .
b) N-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
- Structure : Hybrid triazole with pyridine and chlorophenyl groups.
- Biological Activity : Exhibits tautomerism (1H/2H forms), which can modulate binding to biological targets like kinases or receptors .
Comparative Analysis of Key Parameters
| Compound | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|
| Target Compound (1,4-Dioxan-2-yl) | ~220 (estimated) | 1,4-Dioxane methyl | High polarity, potential for improved solubility |
| 1-[(2-Cl-4-F-C₆H₃)CH₂]-triazol-3-amine | 226.64 | 2-Chloro-4-fluorobenzyl | Enhanced metabolic stability |
| 1-[(3-F-C₆H₄)CH₂]-triazol-3-amine | 192.20 | 3-Fluorobenzyl | Increased lipophilicity |
| 1-(Pyridin-2-yl-CH₂)-triazol-3-amine | 233.27 | Methoxy-dimethylpyridine | Basic character, thermal stability |
| 1,5-Diphenyl-triazol-3-amine | 236.28 | Phenyl groups at 1 and 5 | Strong π-π interactions |
Biological Activity
1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1856574-21-4) is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.
- Molecular Formula : CHNO
- Molecular Weight : 184.20 g/mol
- CAS Number : 1856574-21-4
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. The biological effects of this compound have been investigated in various studies focusing on its potential therapeutic applications.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In particular, they have shown effectiveness against various fungal and bacterial strains. For instance, a study demonstrated that similar triazole compounds inhibited the growth of pathogenic fungi by disrupting their cell membrane integrity .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of triazole derivatives. Specifically, compounds with the triazole structure have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests that this compound may also possess similar anti-inflammatory effects .
Study 1: Inhibition of Pro-inflammatory Cytokines
In a study assessing the anti-inflammatory activity of triazole derivatives:
- Objective : To evaluate the effect on pro-inflammatory cytokine production.
- Methodology : Macrophages were treated with lipopolysaccharide (LPS) to induce inflammation and subsequently treated with various triazole compounds.
- Findings : The synthesized compounds significantly reduced the levels of TNF-α and IL-6 compared to controls .
Study 2: Antifungal Activity Assessment
A comparative study on the antifungal efficacy of several triazole derivatives included:
- Objective : To test the antifungal activity against Candida species.
- Methodology : Disc diffusion method was used to assess inhibition zones.
- Results : Compounds similar to this compound exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
